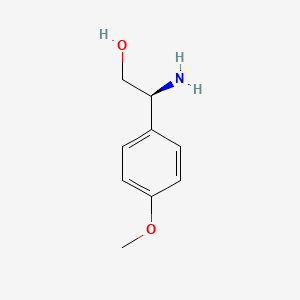

(S)-2-Amino-2-(4-methoxyphenyl)ethanol

概要

説明

“(S)-2-Amino-2-(4-methoxyphenyl)ethanol” is a chiral secondary alcohol. It is an important building block for the synthesis of bioactive compounds such as pharmaceuticals, pesticides, pheromones, flavors, fragrances, and natural products . It can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .

Synthesis Analysis

The synthesis of “this compound” can be achieved through biotransformation, which is one of the most preferred methodologies . This process involves the use of isolated enzymes or whole cell microorganisms . For instance, Saccharomyces uvarum was tested for the asymmetric bioreduction of 4-methoxy acetophenone to investigate the percent conversion and enantiomeric excess .Molecular Structure Analysis

The molecular formula of “this compound” is C9H12O2 . The IUPAC Standard InChI is InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 .Chemical Reactions Analysis

The bioreduction of 4-methoxyacetophenone is an important reaction in the synthesis of "this compound" . The efficiency of this reaction is significantly affected by the quadratic and linear effects of experimental design parameters .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 152.19 , a melting point of 26-28 °C , a boiling point of 334-336 °C , and a density of 1.058±0.06 g/cm3 at 20 ºC 760 Torr .科学的研究の応用

Synthetic Methods and Applications

A study by Patravale et al. (2014) presented an eco-friendly method for synthesizing 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, including compounds related to (S)-2-Amino-2-(4-methoxyphenyl)ethanol, using water–ethanol as solvents. This method was highlighted for its high atom economy and non-toxic approach, with certain derivatives showing significant anticancer activity against human breast cancer cell lines (Patravale et al., 2014).

Biocatalysis

Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) Ethanol using Lactobacillus senmaizuke, demonstrating its significance in creating drug intermediates. The study utilized a Box–Behnken design model to optimize conditions, achieving high conversion and yield, which is crucial for synthesizing antihistamines and other pharmaceuticals (Kavi et al., 2021).

作用機序

While the exact mechanism of action for “(S)-2-Amino-2-(4-methoxyphenyl)ethanol” is not specified in the retrieved papers, it is known that enantiopure (S)-1-(4-methoxyphenyl) ethanol can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenethyl alcohol, indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It may cause an allergic skin reaction and causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

将来の方向性

The discovery of new biocatalysts, able to produce optically pure compounds in an economic way and under mild conditions, is an issue of great interest . The growing interest within the pharmaceutical industry is fueled by regulatory agencies, which may have different pharmacological activities and different pharmacokinetic and pharmacodynamic effects .

特性

IUPAC Name |

(2S)-2-amino-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSMUSCZYUFHD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)

![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)